molecular formula C23H27NO3 B2678568 3,3-Diphenyl-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one CAS No. 2309747-34-8

3,3-Diphenyl-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

Cat. No. B2678568
CAS RN: 2309747-34-8
M. Wt: 365.473
InChI Key: MSKKBUJWWCEGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C23H27NO3. It contains a tetrahydrofuran ring, an azetidine ring, and two phenyl groups. More detailed structural information, such as NMR data, would be needed for a complete structural analysis.

Scientific Research Applications

Catalytic Asymmetric Addition

One study highlights the synthesis and evaluation of enantiopure compounds related to the azetidine and tetrahydrofuran families for catalytic asymmetric addition to aldehydes. These compounds demonstrated high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, with potential applications in the synthesis of chiral molecules (Wang et al., 2008).

Photolysis Studies

Another research effort involved the photolysis of 3,3-diphenyl-4-thioxoazetidin-2-ones, leading to the formation of 2-methoxythiazolidin-4-ones, showcasing a method for generating new heterocyclic structures through photocyclisation reactions (Sakamoto et al., 1988).

Tubulin-Targeting Antitumor Agents

The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents were explored. These compounds displayed potent antiproliferative activities against breast cancer cells and disrupted microtubular structures, suggesting their potential as chemotherapeutic agents (Greene et al., 2016).

Novel Natural Products

Research on the red seaweed Gracilaria opuntia led to the identification of novel furanyl derivatives with significant pharmacological activities. These compounds exhibited anti-inflammatory, antioxidative, and anti-diabetic properties, highlighting the potential of natural products in drug discovery (Makkar & Chakraborty, 2018).

Catalytic Synthesis of Tetrahydrofurans

A study reported the development of an organocatalytic method for the construction of tetrahydrofurans from allylic alcohols and alkenes. This method provides a direct synthesis route for these common structural motifs found in biologically active molecules, offering a valuable tool for organic synthesis (Grandjean & Nicewicz, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential hazards.

properties

IUPAC Name

1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c25-23(24-14-21(15-24)27-17-18-11-12-26-16-18)13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21-22H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKKBUJWWCEGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one

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